Patent-Defined alpha7 nAChR PAM Structural Scope: 2,5-Dimethoxy/2-Fluoro Combination as a Specifically Claimed Embodiment
In the Roche patent US 2009/0093523, the compound falls within Formula I where Ar1 is selected from a list that explicitly includes '2,5-dimethoxy-phenyl' and Ar2 from a list that explicitly includes '2-fluoro-phenyl,' with n=1 or 2 and R1=R2=hydrogen [1]. This combination is a specifically claimed embodiment (see claim 31), not a generic Markush extrapolation. In contrast, the 4-fluorophenyl analog (CAS 483995-40-0, Ar2=4-fluoro) represents a distinct regioisomer within the same claim scope [1]. No quantitative alpha7 nAChR PAM activity data (EC50, efficacy) are disclosed in the patent for individual compounds, so differentiation is at the level of structural embodiment only [1].
| Evidence Dimension | Patent structural claim specificity |
|---|---|
| Target Compound Data | Ar1=2,5-dimethoxyphenyl; Ar2=2-fluorophenyl (explicitly recited substituents in claim 31) |
| Comparator Or Baseline | Ar1=2,5-dimethoxyphenyl; Ar2=4-fluorophenyl (CAS 483995-40-0; also explicitly recited in claim 31) |
| Quantified Difference | Regioisomeric: ortho- vs para-fluoro substitution on the anilide ring; no differential activity data available |
| Conditions | Patent disclosure; no biological assay data provided for individual exemplified compounds |
Why This Matters
Procurement of the correct regioisomer is essential because ortho- and para-fluoro substitution produce different electronic and steric environments at the anilide moiety, which may affect target binding and off-target profiles independently of core scaffold activity.
- [1] Du Bois DJ, Elworthy TR, Maag H, Sahdeo S, assignors to Roche Palo Alto LLC. Tetrazole-substituted aryl amide derivatives and uses thereof. US Patent Application Publication US 2009/0093523 A1. 2009 Apr 9. View Source
